N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide
Overview
Description
N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide is a complex organic compound characterized by its unique structure, which includes an amide group, an iodine atom, and a phenylpropene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2-iodobenzoic acid with an appropriate amine to form the corresponding amide. This is followed by the introduction of the phenylpropene moiety through a condensation reaction with a suitable aldehyde or ketone under basic conditions. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used to replace the iodine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the iodine atom.
Scientific Research Applications
N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide can be compared with other similar compounds, such as:
N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-2-bromobenzamide: Similar structure but with a bromine atom instead of iodine.
N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-2-chlorobenzamide: Similar structure but with a chlorine atom instead of iodine.
N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-2-fluorobenzamide: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in its specific iodine substitution, which can influence its reactivity and biological activity compared to its halogenated analogs.
Properties
IUPAC Name |
N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IN2O2/c17-13-9-5-4-8-12(13)16(21)19-14(15(18)20)10-11-6-2-1-3-7-11/h1-10H,(H2,18,20)(H,19,21)/b14-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUKKSNOOBNVGU-GXDHUFHOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)N)NC(=O)C2=CC=CC=C2I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)N)/NC(=O)C2=CC=CC=C2I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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